Dehydration-Driven Access to 3-Vinylindoles vs. 3-Ethylideneindolin-2-one Analogs
CAS 114114-53-3 serves as a direct precursor to 3-vinylindoles through dehydration of the tertiary alcohol. The Beccalli–Marchesini protocol demonstrates that 3-[(1-hydroxy-2-substituted)ethylidene]indol-2(3H)-ones, the class to which 114114-53-3 belongs, undergo dehydration to afford substituted 3-vinylindoles [1]. In contrast, 3-ethylideneindolin-2-one (CAS 2597-29-7, C10H9NO, MW 159.18) lacks the 3-hydroxyl group and cannot participate in this dehydration pathway; it instead requires entirely different synthetic manipulation for further functionalization . This represents a binary functional divergence rather than a graded potency difference.
| Evidence Dimension | Synthetic Versatility: Dehydration to 3-Vinylindoles |
|---|---|
| Target Compound Data | 3-Hydroxy-3-vinyl substitution enables direct acid- or base-catalyzed dehydration to 3-vinylindole products |
| Comparator Or Baseline | 3-Ethylideneindolin-2-one (CAS 2597-29-7): Lacks 3-OH; dehydration not applicable |
| Quantified Difference | Qualitative (functional capability present vs. absent) |
| Conditions | Synthetic organic chemistry context; dehydration conditions per Beccalli & Marchesini 1993 |
Why This Matters
Procurement of this specific CAS number, rather than a generic 3-substituted oxindole, is essential for synthetic routes requiring C3-OH dehydration to access vinylindole building blocks.
- [1] Beccalli, E. M.; Marchesini, A. A New Synthesis of 3-Vinylindoles. Synth. Commun. 1993, 23 (21), 2945–2955. View Source
